molecular formula C16H11FO4 B1411521 (2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone CAS No. 2108836-36-6

(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

Cat. No. B1411521
M. Wt: 286.25 g/mol
InChI Key: LDENJQRQBVESKE-UHFFFAOYSA-N
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Description

“(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone” is a chemical compound with the CAS Number: 2108836-36-6 . It has a molecular weight of 286.26 . The IUPAC name for this compound is (2-fluoro-4-methoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone . It is also known by the synonym 3-(2-Fluoro-4-methoxybenzoyl)-1-benzofuran-5-ol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.26 . It is stored at a temperature of 28 C .

Scientific Research Applications

Antimicrobial and Antioxidant Studies

One of the key applications of (2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone derivatives is in antimicrobial and antioxidant studies. Rashmi et al. (2014) synthesized derivatives of this compound and evaluated their antimicrobial and antioxidant properties. They found that the compounds showed varying degrees of antibacterial activity but did not exhibit antifungal activity. Additionally, some derivatives demonstrated significant free radical scavenging activity, an indicator of antioxidant properties (Rashmi et al., 2014).

Fluorination of Ketones

Another application is in the direct α-fluorination of ketones. Stavber et al. (2002) utilized a specific fluorine atom transfer reagent in methanol solvent to achieve regiospecific fluorofunctionalization of the α-carbonyl position in ketones. This method was applied to methoxy or hydroxy substituted derivatives of 1-indanone, 1-tetralone, and oxo derivatives of thiophene, benzo[b]thiophene, benzofuran, and benzopyran, transforming them into corresponding α-fluoro derivatives (Stavber et al., 2002).

Synthesis of Benzofuran Derivatives

The synthesis of novel benzofuran derivatives is also a significant application. Aswathanarayanappa et al. (2012) synthesized biphenyl containing 5-phenyl-1-benzofuran-2-yl derivatives and evaluated their antimicrobial and antioxidant activities. The introduction of a hydroxyl group at the carbonyl carbon enhanced antioxidant properties, although it decreased antimicrobial activity (Aswathanarayanappa et al., 2012).

Structural and Conformational Analysis

Structural and conformational analysis is another area of application. Huang et al. (2021) studied boric acid ester intermediates with benzene rings, including (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. They used X-ray diffraction, NMR spectroscopy, mass spectrometry, and density functional theory (DFT) for molecular structure analysis, revealing the physicochemical properties of the compounds (Huang et al., 2021).

Safety And Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This makes them a promising area for future research, especially in the search for efficient antimicrobial candidates . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

(2-fluoro-4-methoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO4/c1-20-10-3-4-11(14(17)7-10)16(19)13-8-21-15-5-2-9(18)6-12(13)15/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDENJQRQBVESKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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